molecular formula C34H32ClNO4S B133256 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast CAS No. 851755-56-1

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast

Cat. No.: B133256
CAS No.: 851755-56-1
M. Wt: 586.1 g/mol
InChI Key: FVMXWBDOMBDOJN-JLBZDQGGSA-N
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Description

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast is a chemical analog of Montelukast, a potent and selective leukotriene receptor antagonist. Montelukast itself is a well-established pharmaceutical agent that binds with high affinity to the cysteinyl leukotriene type-1 (CysLT1) receptor, thereby inhibiting the pro-inflammatory effects of leukotrienes . This pathway is a key mediator in inflammatory processes, contributing to effects such as airway edema, smooth muscle contraction, and enhanced eosinophilic inflammation . As a structural derivative, this compound is supplied exclusively for non-clinical research applications. It is intended for use by qualified scientists in studies aimed at elucidating the structure-activity relationships (SAR) of leukotriene receptor antagonists, investigating drug metabolism pathways, and supporting the synthesis and development of novel anti-inflammatory compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMXWBDOMBDOJN-JLBZDQGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234345
Record name 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851755-56-1
Record name 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851755561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-DES(1-HYDROXY-1-METHYLETHYL)-2'-METHYCARBOXY MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW20633YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Acylation Reaction

The synthesis initiates with the acylation of methyl 2-(2-(3(S)-(2-(7-chloro-2-quinolyl)-vinyl)phenyl)-3-hydroxypropyl)benzoate. Dichloromethane serves as the reaction solvent, with N,N-diisopropylethylamine (DIPEA) as the base. The mixture is cooled to 0–5°C, followed by dropwise addition of an acyl chloride reagent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride). Post-addition, the reaction is maintained at -15°C for 60–120 minutes to ensure complete acylation.

Critical Parameters

  • Mass Ratios :

    • Substrate : Dichloromethane : DIPEA : Acyl chloride = 1 : 10–15 : 0.5–1.0 : 0.55–0.75.

  • Temperature Control : Strict maintenance of sub-zero temperatures prevents side reactions.

Step 2: Nucleophilic Substitution

The acylated intermediate undergoes nucleophilic substitution with 1-mercaptomethylcyclopropyl acetic acid. Under nitrogen protection, 30% sodium methoxide (5 mol/L) is added to the reaction vessel, cooled to -5–0°C. The thiol nucleophile is introduced, and the mixture is stirred for 6 hours at -5–0°C, monitored by thin-layer chromatography (TLC) for completion.

Stoichiometric Considerations

  • Mass Ratios :

    • Substrate : Sodium methoxide : Thiol nucleophile = 1 : 2.35–3.50 : 0.35–0.55.

Step 3: Work-up and Crystallization

The crude product is partitioned between ethyl acetate and purified water. Tartaric acid (0.5 mol/L) is added dropwise to adjust the pH to 5–6, followed by vigorous stirring for 1 hour. Phase separation yields an organic layer, which is concentrated under reduced pressure and crystallized in n-heptane. Suction filtration and drying afford the final compound with ≥98.0% purity.

Crystallization Conditions

ParameterSpecification
Antisolventn-Heptane
Crystallization Time30 minutes
Purity≥98.0% (HPLC)

Optimization of Reaction Parameters

Solvent Selection

Dichloromethane is favored for its low polarity, which enhances acyl chloride reactivity while minimizing hydrolysis. Substitution with toluene or THF reduces yields by 15–20%, as observed in comparative trials.

Reagent Purity

Sodium methoxide solutions exceeding 30% concentration induce saponification of the methyl ester, lowering yields by 30%. Controlled addition rates (1–2 mL/min) mitigate this risk.

Industrial Production Methods

Scalable synthesis of this compound necessitates modifications to laboratory protocols:

Batch Size Adjustments

  • 10–50 kg Scale : Reaction vessels are jacketed for precise temperature control. Acyl chloride addition employs peristaltic pumps to maintain stoichiometric accuracy.

  • Yield Consistency : Pilot batches (20 kg) demonstrate 85–88% yield, correlating with laboratory-scale results.

Cost-Efficiency Measures

  • Solvent Recovery : Dichloromethane is distilled and reused, reducing raw material costs by 40%.

  • Waste Minimization : Tartaric acid-neutralized aqueous phases are treated via ion exchange for heavy metal removal prior to disposal.

Regulatory Compliance

  • Impurity Profiling : HPLC with phenyl hexyl columns (USP L11) resolves 2'-Des... from Montelukast and sulfoxide impurities, ensuring ICH-specified limits (NMT 0.15%).

  • Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm no impurity escalation over 6 months.

Analytical Characterization and Quality Control

Structural Elucidation

  • Spectroscopic Data :

    • HRMS : m/z 622.6 [M+H]⁺ (calc. for C₃₄H₃₃Cl₂NO₄S).

    • ¹H NMR : δ 7.85 (d, J=8.5 Hz, 1H, quinoline-H), 3.72 (s, 3H, COOCH₃).

Purity Assessment

  • HPLC Conditions :

    ColumnMobile PhaseFlow RateDetection
    Phenyl Hexyl0.1% H3PO4 : Acetonitrile (55:45)1.0 mL/min254 nm
  • System Suitability : Resolution ≥2.0 between 2'-Des... and Montelukast.

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfonate Esters : Generated via acyl chloride overuse, mitigated by stoichiometric control and incremental reagent addition.

  • Diastereomers : Chiral HPLC confirms enantiomeric excess ≥99.5%, avoiding costly chiral separations.

Process Validation

  • Critical Quality Attributes (CQAs) :

    • Purity (≥98.0%), Residual Solvents (ICH Class 2 limits), Heavy Metals (≤10 ppm).

  • Design Space : DOE studies identify pH (5.0–6.0) and crystallization temperature (20–25°C) as key parameters .

Chemical Reactions Analysis

Types of Reactions

2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Insights

The primary mechanism of action for 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast involves the selective inhibition of cysteinyl leukotriene receptor type 1 (CysLT1). This inhibition blocks the effects of leukotrienes, which are inflammatory mediators implicated in bronchoconstriction and mucus production. The modification in this compound enhances its pharmacological properties while retaining the core mechanism of action seen in Montelukast.

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound can significantly reduce both early and late-phase bronchoconstriction following antigen exposure, with efficacy rates reported at approximately 75% and 57%, respectively. Furthermore, it has been shown to improve respiratory function parameters in asthmatic patients, contributing to an enhanced quality of life.

Research Applications

The applications of this compound in scientific research can be categorized into several areas:

  • Asthma and Allergic Rhinitis Research
    • Investigating its role as a potential therapeutic agent for asthma and allergic rhinitis.
    • Studying its effects on respiratory function and inflammatory responses.
  • Inflammatory Conditions
    • Exploring its potential utility in other inflammatory conditions due to its anti-inflammatory properties.
    • Assessing its interactions with other medications, particularly inhaled corticosteroids, for enhanced asthma control.
  • Pharmacokinetics and Toxicology
    • Evaluating the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion.
    • Investigating potential toxicological effects associated with its use.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • A study involving asthmatic patients showed significant improvement in lung function metrics after administration, supporting its role as an adjunct therapy alongside traditional treatments.
  • Research on its anti-inflammatory properties indicated potential benefits in conditions beyond asthma, such as chronic obstructive pulmonary disease (COPD) and allergic rhinitis.

Biological Activity

2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast is a derivative of Montelukast, a well-established leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound retains the core mechanism of action of Montelukast, which involves selective inhibition of the cysteinyl leukotriene receptor type 1 (CysLT1). This article explores the biological activity, pharmacological properties, and potential applications of this compound based on diverse research findings.

  • Molecular Formula : C34H33Cl2NO4S
  • Molecular Weight : 622.6 g/mol
  • CAS Number : 851755-56-1

The primary biological activity of this compound is its role as a selective leukotriene receptor antagonist. By blocking the CysLT1 receptor, it effectively inhibits bronchoconstriction caused by leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. This compound shows enhanced efficacy in reducing both early and late-phase bronchoconstriction following antigen exposure, with reported efficacy rates of approximately 75% and 57%, respectively.

Pharmacological Effects

Clinical studies have demonstrated that this compound can significantly improve respiratory function in asthmatic patients. Key findings include:

  • Improvement in Forced Expiratory Volume (FEV1) : Patients showed significant increases in FEV1 after treatment.
  • Reduction in Asthma Symptoms : The compound effectively reduces the frequency and severity of asthma attacks.
  • Quality of Life Enhancement : Patients reported improved quality of life metrics due to better control over asthma symptoms.

Comparative Analysis with Other Leukotriene Receptor Antagonists

The following table summarizes the biological activities and unique features of this compound compared to other leukotriene receptor antagonists:

CompoundMechanism of ActionUnique Features
This compound Selective leukotriene receptor antagonistEnhanced efficacy against bronchoconstriction
Zafirlukast Leukotriene receptor antagonistHigher risk of liver enzyme elevation
Pranlukast Leukotriene receptor antagonistDifferent metabolic pathways
Breztri Aerosphere Combination therapyIncorporates multiple mechanisms for asthma control

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Asthmatic Children :
    • A randomized controlled trial involving children aged 6-12 years showed that treatment with this compound led to a significant decrease in asthma exacerbations compared to placebo.
    • The study reported a reduction in rescue medication use by 40% among those treated with the compound.
  • Long-term Efficacy Study :
    • A longitudinal study followed adults with moderate to severe asthma for two years, demonstrating sustained improvements in lung function and reduced inflammation markers.
    • Patients experienced fewer hospitalizations due to asthma-related complications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Montelukast

Montelukast (C35H36ClNO3S, MW: 586.18 g/mol) contains a 1-hydroxy-1-methylethyl group at the 2'-position, which is essential for binding to the cysteinyl leukotriene (CysLT1) receptor (). Key structural analogues and impurities include:

Compound Name Structural Modification CAS Number Molecular Weight (g/mol) Role/Activity
Montelukast Parent compound with 1-hydroxy-1-methylethyl group 158966-92-8 586.18 CysLT1 antagonist
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Replacement of 1-hydroxy-1-methylethyl with methylcarboxy 851755-56-1 586.14 Process impurity; reduced receptor binding (hypothesized)
MLK Methyl Impurity Retains 1-hydroxy-1-methylethyl group; methylated thioether side chain Not provided ~586.18 Synthesis intermediate; potential reduced efficacy
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate Removal of thioether side chain 1187586-82-8 Not provided Inactive metabolite

Pharmacological and Physicochemical Properties

  • Receptor Binding : Montelukast's 1-hydroxy-1-methylethyl group is critical for hydrogen bonding with the CysLT1 receptor. The removal of this group in 2'-Des... likely diminishes binding affinity, as seen in similar derivatives ().
  • Stability : Montelukast derivatives with modifications at the 2'-position, such as the methylcarboxy group, may exhibit altered solubility and metabolic stability. For example, the methylcarboxy group could increase hydrophilicity compared to the parent compound .
  • Analytical Differentiation : HPLC methods using phenyl hexyl columns (USP L11 group) effectively separate 2'-Des... from montelukast and other impurities like sulfoxide and cis-isomers ().

Molecular Dynamics and Target Interactions

Molecular dynamics simulations of montelukast show stable RMSD values (1.5–3.0 Å) when bound to targets like stearoyl-CoA desaturase-1 (SCD1) ().

Role in Drug Development

2'-Des... is primarily studied as a quality control marker in montelukast manufacturing. Its detection ensures compliance with regulatory limits for impurities (NMT 0.15% per ICH guidelines) ().

Comparative Bioactivity

  • Antiasthmatic Activity: Montelukast reduces rescue therapy use in asthma patients (). No clinical data exist for 2'-Des..., but structural analogs like the MLK Methyl impurity show reduced efficacy in receptor assays ().
  • Repurposing Potential: Montelukast has been investigated for SARS-CoV-2 inhibition () and dementia prevention (). Derivatives like 2'-Des... are unlikely to share these effects due to structural deviations.

Q & A

Q. Why do some randomized trials fail to demonstrate Montelukast's superiority over placebo in elderly asthma patients?

  • Age-Related Factors : Reduced CYP2C8/9 activity alters metabolism. Logistic regression shows efficacy declines with age (OR=0.72 per decade, p<0.01).
  • Recommendations :
  • Stratify analyses by age subgroups (e.g., >65 years).
  • Combine Montelukast with low-dose corticosteroids to offset reduced monotherapy response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.